

Introduction to the pyridazine heterocyclic ring system

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazine-3-thiol

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An In-depth Technical Guide to the Pyridazine Heterocyclic Ring System

Executive Summary

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of increasing importance in medicinal chemistry and drug development.^[1] ^[2] Endowed with unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, the pyridazine core serves as a versatile scaffold in the design of novel therapeutic agents.^{[1][3]} Its ability to modulate properties such as solubility, bioavailability, and metabolic stability makes it a "privileged structure" for targeting a wide array of biological entities.^{[2][4]} This guide provides a comprehensive technical overview of the pyridazine ring system, encompassing its fundamental properties, synthetic methodologies, and applications in modern drug discovery, with a focus on recently approved drugs that validate its therapeutic potential.^[1]

Introduction to the Pyridazine Core

Pyridazine, also known as 1,2-diazine, is an aromatic heterocyclic compound with the molecular formula C₄H₄N₂.^[5] It is structurally isomeric with pyrimidine (1,3-diazine) and pyrazine (1,4-diazine).^[5] The presence of the two adjacent, electron-withdrawing nitrogen atoms significantly influences the ring's electronic distribution, making it electron-deficient and impacting its reactivity and intermolecular interactions.^[6] This unique electronic nature is

central to its utility in drug design, where it can serve as a bioisosteric replacement for phenyl rings or other heterocycles to optimize a compound's pharmacological profile.[1][2]

Physicochemical Properties

The distinct properties of the pyridazine ring differentiate it from its isomers and other common aromatic systems in drug design.[1] It possesses the largest dipole moment among the diazine heterocycles, which can be leveraged to engage in favorable dipole-dipole and π - π stacking interactions within protein binding sites.[1] Furthermore, its inherent polarity and hydrogen bond accepting capacity can enhance aqueous solubility and reduce interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity.[1][3]

Table 1: Comparative Physicochemical Properties of Diazines

Property	Pyridazine	Pyrimidine	Pyrazine	Benzene
Molecular Formula	$C_4H_4N_2$	$C_4H_4N_2$	$C_4H_4N_2$	C_6H_6
Molar Mass (g·mol ⁻¹)	80.09	80.09	80.09	78.11
Boiling Point (°C)	208	123-124	115	80.1
Melting Point (°C)	-8	20-22	53	5.5
Density (g/cm ³)	1.107	1.016	1.031	0.876
pKa (of conjugate acid)	2.24	1.23	0.65	~ -25
Dipole Moment (D)	4.22	2.33	0	0
Calculated LogP	-0.70	-0.14	-0.36	2.13

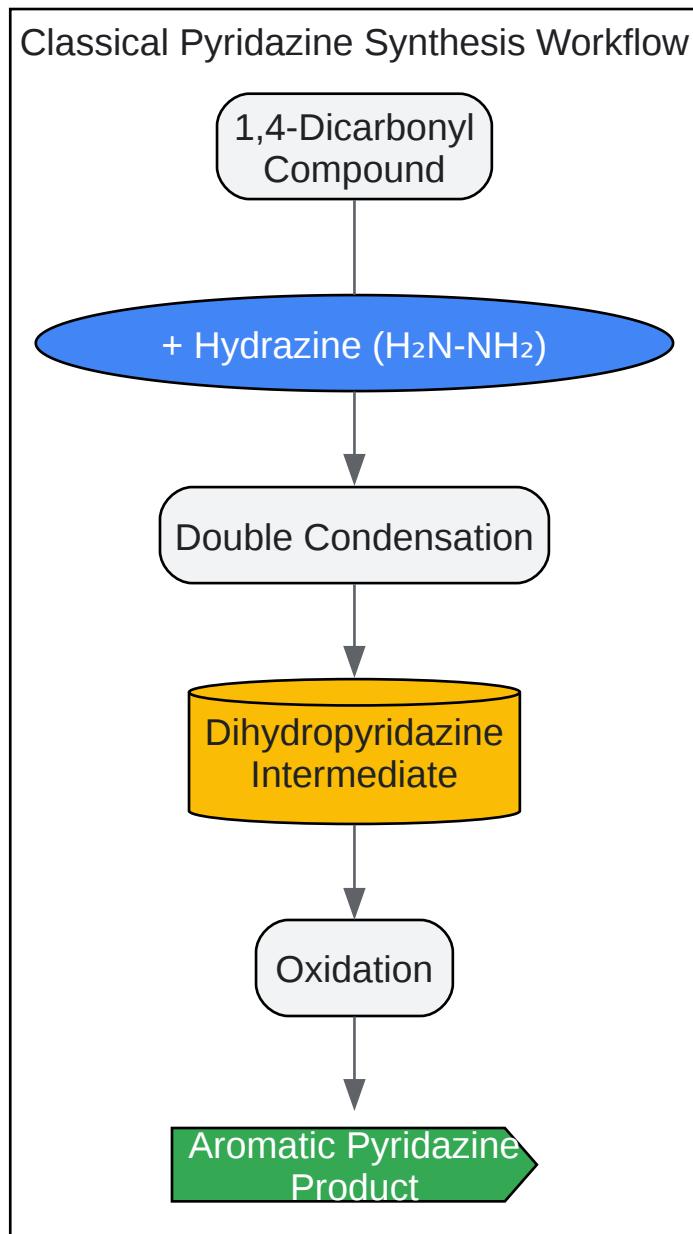
Data compiled from sources[1][5][7].

Synthesis of the Pyridazine Ring System

The construction of the pyridazine core can be achieved through various synthetic strategies. Classical methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine, while modern approaches utilize cycloaddition reactions for more complex and regioselective syntheses.[5][8]

Classical Synthesis from 1,4-Dicarbonyls

A foundational method for forming the pyridazine ring involves the reaction of a 1,4-diketone or a related species like a γ -ketoacid with hydrazine ($\text{H}_2\text{N}-\text{NH}_2$).[5][9] The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring.[9]



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Caption: Workflow for classical pyridazine synthesis.

Modern Synthetic Methodologies

Contemporary organic synthesis employs more sophisticated reactions to build the pyridazine scaffold, often with greater control over substitution patterns. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool, typically involving an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkyne or alkene).^[8]

[10] This cycloaddition is followed by the extrusion of a small molecule, like dinitrogen (N_2), to afford the aromatic pyridazine.[10]

Spectroscopic and Structural Characterization

The structure of pyridazine and its derivatives is routinely confirmed using a suite of analytical techniques.

- NMR Spectroscopy: 1H , ^{13}C , and ^{15}N NMR are used to elucidate the substitution pattern and electronic environment of the ring atoms.[11][12]
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups attached to the pyridazine core.[6]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, confirming the molecular formula.[12][13]
- X-ray Crystallography: Provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[14][15][16][17]

Table 2: Selected X-ray Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

Parameter	Bond / Atoms	Value (Å or °)
Bond Length	N1-N2	1.336 Å
	N1-C10	1.333 Å
Bond Angle	N2-N1-C10	120.08°
	N3-C10-N1	116.4°
Torsion Angle	N1-N2-C8-C7	-1.1°
	C11-C9-C10-N3	2.6°

Data from a single crystal X-ray structure analysis.[17]

Pyridazine in Drug Discovery and Development

The pyridazine moiety is a recognized pharmacophore found in numerous biologically active compounds.^{[18][19]} Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.^{[18][20][21]} The recent FDA approvals of Relugolix and Deucravacitinib underscore the successful application of the pyridazine core in modern drug design.^{[1][3]}

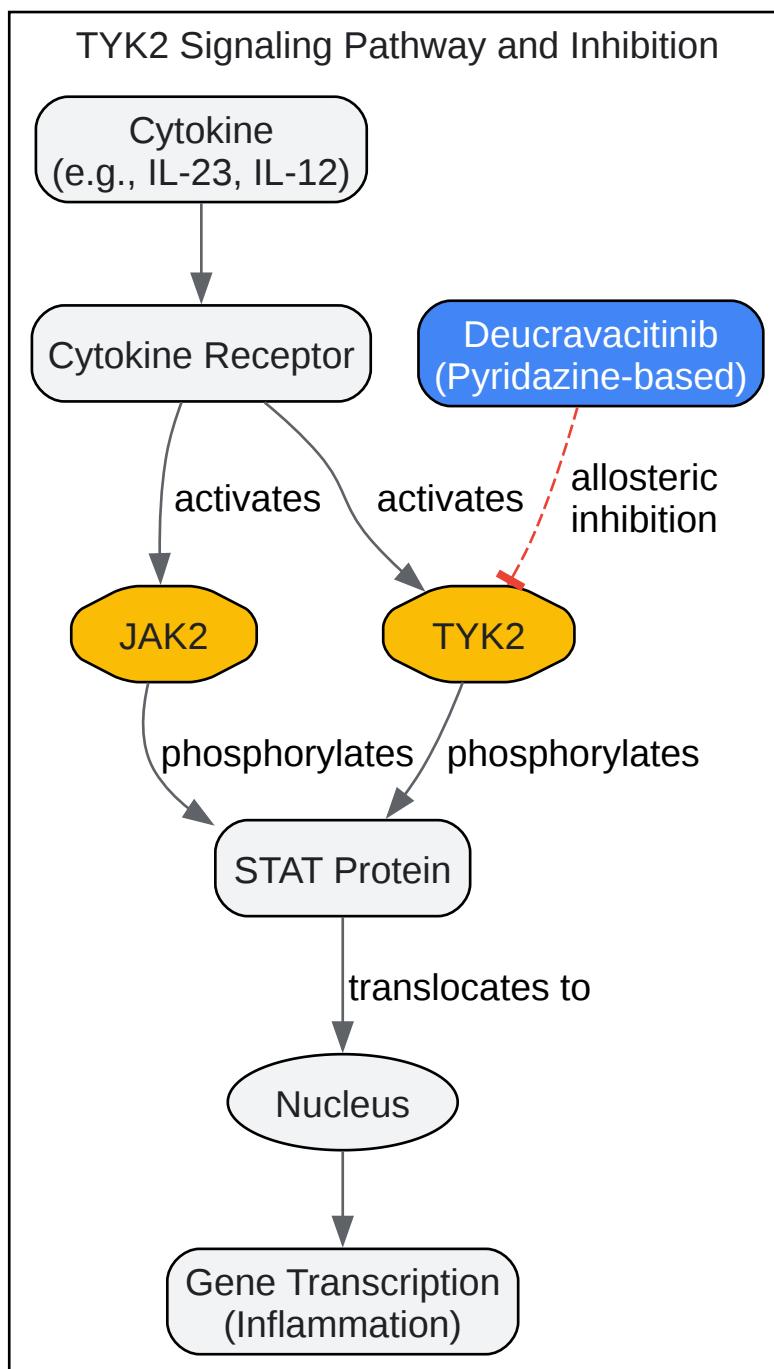
Table 3: Examples of Biologically Active Pyridazine-Containing Molecules

Compound / Drug	Target / Class	Pharmacological Activity	Reference
Deucravacitinib	Allosteric TYK2 Inhibitor	Treatment of plaque psoriasis	[1][3]
Relugolix	GnRH Receptor Antagonist	Treatment of prostate cancer, uterine fibroids	[1][3]
Minaprine	MAO Inhibitor	Antidepressant (withdrawn)	[1]
Hydralazine	Vasodilator	Antihypertensive	[5][22]
Emorfazone	NSAID	Analgesic, Anti-inflammatory	[18]

| Zardaverine | PDE3/4 Inhibitor | Bronchodilator, Anti-inflammatory | |

Case Study: Deucravacitinib and TYK2 Inhibition

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).^[1] TYK2 is an intracellular signaling kinase that mediates cytokine pathways, such as those for IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of multiple immune-mediated diseases.^[22] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation and blocking the interaction between the regulatory and catalytic domains. The pyridazine core is a key structural element of the molecule.^[1]



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Caption: Inhibition of the TYK2 pathway by Deucravacitinib.

Key Experimental Protocols

Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative[16]

This protocol describes the synthesis of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate, a precursor for more complex pyridazine systems.

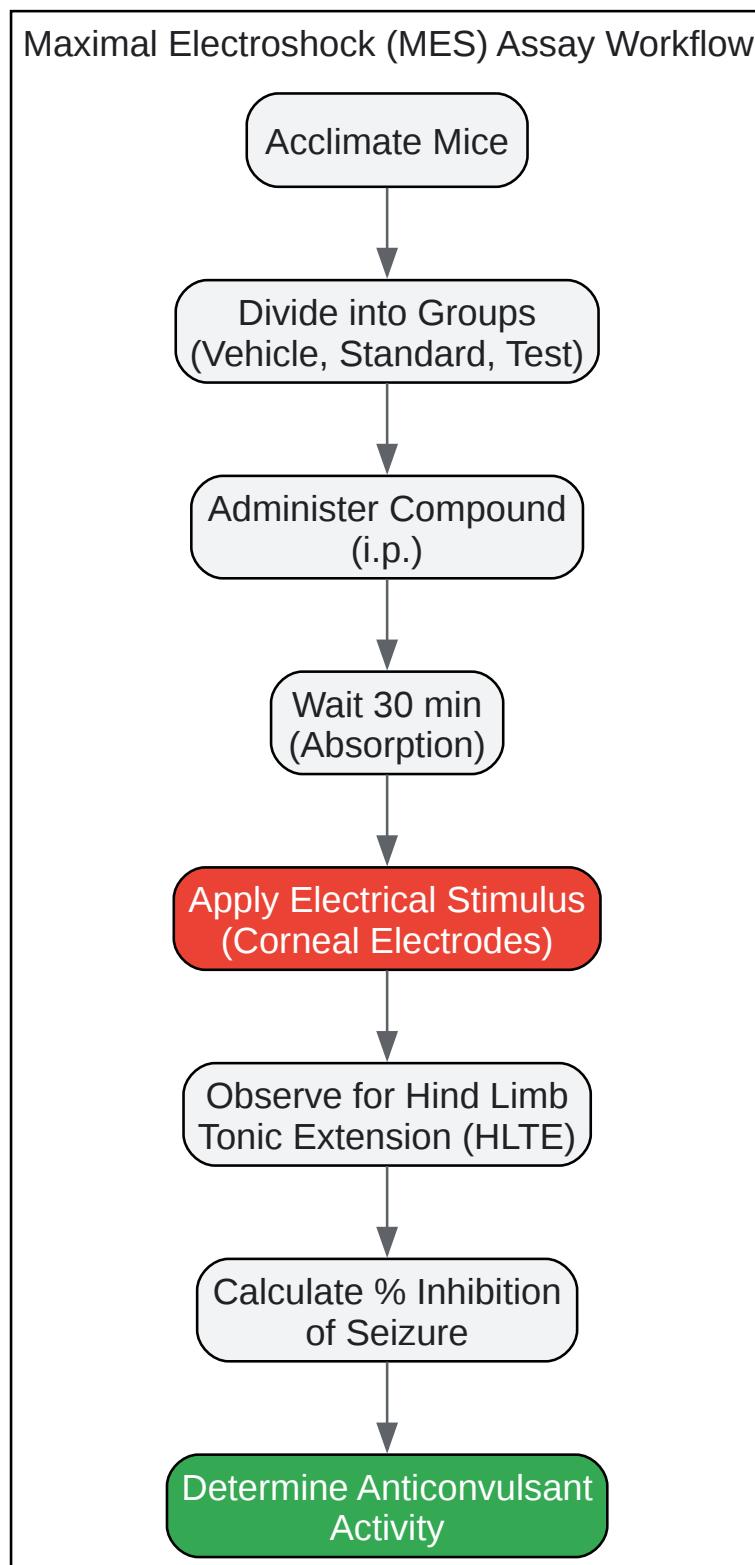
- Step 1: Saponification: Ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate (1.0 g, 3.2 mmol) is heated under reflux with 20 mL of 10% aqueous sodium hydroxide (NaOH) for 4 hours with continuous stirring.
- Step 2: Acidification and Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid (HCl).
- Step 3: Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried.
- Step 4: Recrystallization: The crude product is recrystallized from dimethylformamide (DMF) to yield the pure carboxylic acid derivative as white crystals.
- Characterization: The final product's structure is confirmed by elemental analysis and NMR spectroscopy.[\[16\]](#)

Anticonvulsant Activity Screening (MES Method)[\[21\]](#)

The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of potential antiepileptic drugs.

- Animal Model: Adult albino mice are used for the study.
- Compound Administration: The test pyridazine derivatives are administered intraperitoneally (i.p.) at a dose of 25 mg/kg. A standard drug, such as diazepam (4 mg/kg), is used as a positive control.
- Induction of Seizure: After a set period (e.g., 30 minutes) to allow for drug absorption, convulsions are induced via corneal electrodes using an electroconvulsometer (e.g., 50 mA current for 0.2 seconds).
- Observation: The animals are observed for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure.

- Evaluation: The percentage of inhibition of the HLTE phase is calculated for each test compound relative to a vehicle control group. A high percentage of inhibition indicates significant anticonvulsant activity.



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Caption: Workflow for an anticonvulsant screening assay.

Conclusion

The pyridazine heterocyclic ring system represents a highly valuable and increasingly utilized scaffold in the field of drug discovery.[4][20] Its distinctive electronic and physical properties provide medicinal chemists with a versatile tool to overcome challenges in candidate optimization, including improving potency, selectivity, and pharmacokinetic profiles.[1] The clinical and commercial success of new pyridazine-containing drugs is a testament to its potential and is expected to encourage further exploration and synthesis of novel derivatives for a wide range of therapeutic targets.[1][20]

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